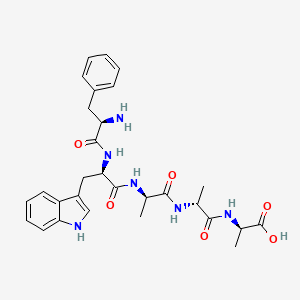
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tryptophan, D-alanine, D-alanine, and D-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Using protecting groups and specific coupling reagents to achieve selective substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue may yield oxidized tryptophan derivatives.
Scientific Research Applications
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. The exact mechanism depends on the context of its application, such as its role in cellular signaling or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- D-Alanyl-D-phenylalanyl-D-tryptophyl-D-alanyl-D-alanine
- D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine
Uniqueness
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine is unique due to its specific sequence and the presence of multiple D-alanine residues. This sequence can confer distinct structural and functional properties, making it valuable for various research applications.
Properties
CAS No. |
644997-41-1 |
|---|---|
Molecular Formula |
C29H36N6O6 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H36N6O6/c1-16(26(37)34-18(3)29(40)41)32-25(36)17(2)33-28(39)24(14-20-15-31-23-12-8-7-11-21(20)23)35-27(38)22(30)13-19-9-5-4-6-10-19/h4-12,15-18,22,24,31H,13-14,30H2,1-3H3,(H,32,36)(H,33,39)(H,34,37)(H,35,38)(H,40,41)/t16-,17-,18-,22-,24-/m1/s1 |
InChI Key |
DIWQATCHKZDECU-RYYUGLSESA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


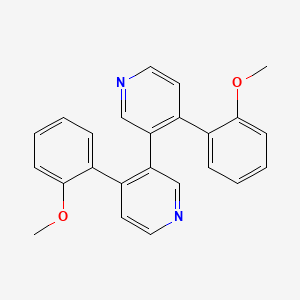
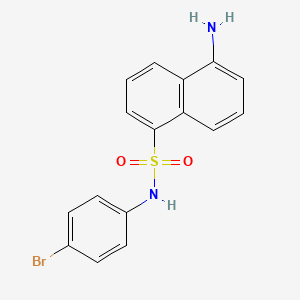
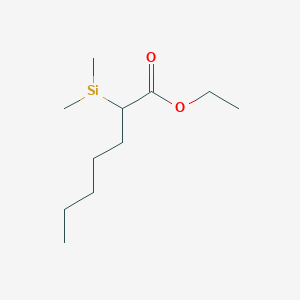

![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)
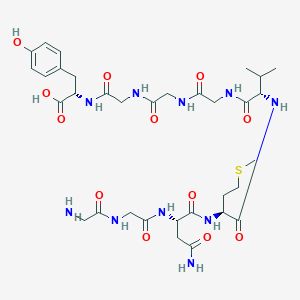
![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)
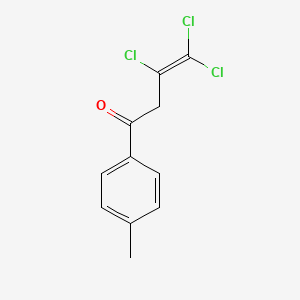
methanone](/img/structure/B12587716.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
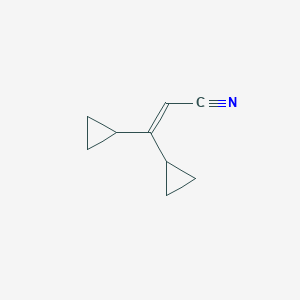
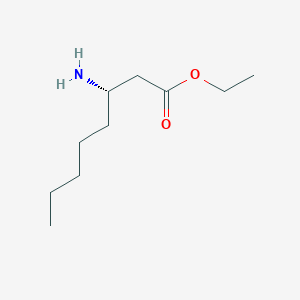
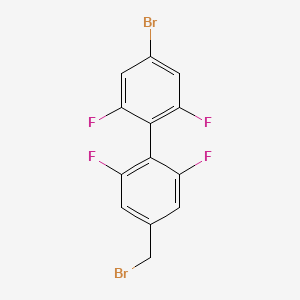
![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)
